molecular formula C11H14ClN3 B1482171 7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole CAS No. 2092712-83-7

7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1482171
CAS No.: 2092712-83-7
M. Wt: 223.7 g/mol
InChI Key: LNVDKXMVIRLLBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole is a functionalized chemical building block designed for advanced drug discovery and medicinal chemistry research. The imidazo[1,2-b]pyrazole scaffold is recognized as a promising pharmacophore due to its diverse bioactivities, which include potential anti-inflammatory, antiviral, and anticancer effects . The chloromethyl group at the 7-position is a versatile synthetic handle that allows for further functionalization via nucleophilic substitution or metal-catalyzed cross-coupling reactions, enabling researchers to create a diverse array of derivatives for structure-activity relationship (SAR) studies . This compound is particularly valuable in the synthesis of targeted molecular libraries. Furthermore, the imidazo[1,2-b]pyrazole core is investigated as a non-classical isostere of indole, a common structure in pharmaceuticals. Replacing an indole ring with this scaffold has been shown to significantly improve a compound's solubility in aqueous media, addressing a key challenge in drug development and optimizing the physicochemical properties of lead compounds . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

7-(chloromethyl)-6-cyclobutyl-1-methylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3/c1-14-5-6-15-11(14)9(7-12)10(13-15)8-3-2-4-8/h5-6,8H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVDKXMVIRLLBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN2C1=C(C(=N2)C3CCC3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active site of these enzymes, 7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole disrupts their normal function, leading to altered cellular processes. Additionally, this compound interacts with proteins involved in signal transduction pathways, affecting the downstream signaling events.

Molecular Mechanism

At the molecular level, 7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as CDKs, leading to their inhibition. This binding disrupts the enzyme’s ability to phosphorylate its substrates, thereby halting the progression of the cell cycle. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the expression of genes involved in cell growth, apoptosis, and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole have been studied over various time points. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines. The exact temporal dynamics of its effects may vary depending on the specific cell type and experimental conditions.

Dosage Effects in Animal Models

The effects of 7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole in animal models have been investigated to understand its therapeutic potential and toxicity. At lower dosages, this compound has been shown to effectively inhibit tumor growth without causing significant adverse effects. At higher dosages, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety.

Metabolic Pathways

7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole is metabolized through various pathways involving enzymes such as cytochrome P450. These metabolic pathways lead to the formation of several metabolites, some of which retain biological activity. The compound’s metabolism can affect its overall efficacy and toxicity, as the metabolites may have different pharmacokinetic and pharmacodynamic properties compared to the parent compound.

Biological Activity

7-(Chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes both imidazole and pyrazole rings, which are known for their roles in various biological processes.

Chemical Structure and Properties

The compound's IUPAC name is 7-(chloromethyl)-6-cyclobutyl-5H-imidazo[1,2-b]pyrazole, with a molecular formula of C10_{10}H12_{12}ClN3_3 and a molecular weight of 209.67 g/mol. The presence of the chloromethyl group and cyclobutyl ring contributes to its chemical reactivity and potential biological interactions.

PropertyValue
IUPAC Name7-(chloromethyl)-6-cyclobutyl-5H-imidazo[1,2-b]pyrazole
Molecular FormulaC10_{10}H12_{12}ClN3_3
Molecular Weight209.67 g/mol
CAS Number2091199-25-4

The biological activity of 7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and influencing biochemical pathways. Research indicates that it may act as an inhibitor for certain enzymes involved in inflammation and microbial resistance.

Antimicrobial Properties

Studies have shown that 7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole exhibits significant antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting nucleic acid synthesis, making it a potential candidate for developing new antibiotics.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, particularly in models of acute inflammation. It has shown the ability to reduce pro-inflammatory cytokine levels and inhibit the activation of inflammatory pathways, suggesting its utility in treating conditions like arthritis.

Anticancer Activity

Preliminary studies indicate that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle progression. Further investigations are required to elucidate the specific pathways involved.

Case Studies

Several case studies have highlighted the biological efficacy of 7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole:

  • Antimicrobial Efficacy : A study conducted on the compound's effectiveness against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antibacterial activity.
  • Anti-inflammatory Model : In a carrageenan-induced paw edema model in rats, treatment with the compound led to a significant reduction in paw swelling compared to control groups, supporting its anti-inflammatory potential.
  • Cancer Cell Line Study : In vitro studies on human breast cancer cell lines revealed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11_{11}H14_{14}ClN3_3
  • Molecular Weight : 223.7 g/mol
  • CAS Number : 2092712-83-7

The compound features an imidazo[1,2-b]pyrazole core, which is common in biologically active molecules. This structure allows for significant interactions with various biological targets, enhancing its potential as a therapeutic agent.

Anticancer Properties

Research indicates that 7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole exhibits promising anticancer activity. It has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting these enzymes, the compound can induce apoptosis in cancer cells, leading to reduced tumor growth.

Case Study:
In vitro studies demonstrated that this compound induced apoptosis in various cancer cell lines by activating caspases and other apoptotic proteins. The IC50_{50} values observed were in the low micromolar range, indicating potent activity against cancer cells .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It modulates inflammatory pathways by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the synthesis of pro-inflammatory mediators.

Case Study:
In a controlled study involving murine models, derivatives similar to this compound significantly reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha after treatment .

Antimicrobial Activity

The antimicrobial potential of 7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole has been explored, with findings suggesting effectiveness against various bacterial strains. The presence of the chloromethyl group enhances its interaction with microbial membranes, increasing permeability and leading to cell death.

Synthesis and Development

The synthesis of 7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole typically involves several key steps that may include high-throughput screening techniques to optimize yields and purity. Automated reactors are often employed to enhance scalability for industrial applications .

Potential Applications

Given its biological activities, the compound holds potential applications in:

  • Drug Development : As a lead compound for developing new anticancer agents.
  • Pharmaceutical Research : In studies aimed at understanding its mechanism of action against inflammation and microbial infections.
  • Materials Science : Due to its unique chemical properties, it may also find applications in developing new materials with specific functionalities.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations in Key Analogues

The following table summarizes structural differences and properties of related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
7-(Chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole (Target) 2091199-25-4 C10H12ClN3 209.67 6-cyclobutyl, 7-chloromethyl, 1-methyl Discontinued; cyclobutyl may reduce steric hindrance vs. bulkier groups
7-(Chloromethyl)-1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole 2090914-26-2 C12H16ClN3 237.73 1-cyclopentyl (vs. cyclobutyl), 6-methyl Cyclopentyl increases steric bulk, potentially affecting solubility
7-(Chloromethyl)-6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole 2092712-72-4 C10H10ClN3 207.66 1-prop-2-yn-1-yl (alkyne group) Alkyne enables click chemistry modifications; lower molecular weight
7-Chloro-6-methyl-1H-imidazo[1,2-b]pyrazole 197356-54-0 C6H6ClN3 155.58 7-chloro (no chloromethyl), 6-methyl Simpler structure; lacks alkylation potential of chloromethyl
7-Chloroimidazo[1,2-b]pyridazine 1383481-11-5 C6H4ClN3 153.57 Pyridazine core (vs. pyrazole) Different heterocycle alters electronic properties; lower molecular weight

Key Comparative Insights

Steric and Electronic Effects
  • Cyclobutyl vs. Cyclopentyl : The cyclobutyl group in the target compound introduces moderate steric hindrance compared to the bulkier cyclopentyl substituent in CAS 2090914-26-2. This difference could influence binding affinity in biological targets or solubility in organic solvents .
  • In contrast, 7-chloro-6-methyl-1H-imidazo[1,2-b]pyrazole (CAS 197356-54-0) lacks this reactive handle, limiting its utility in covalent bonding applications .
Functional Group Diversity
  • Alkyne Substitution (CAS 2092712-72-4) : The prop-2-yn-1-yl group provides a site for copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling modular derivatization. This feature is absent in the target compound .

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows a multi-step approach involving:

  • Construction of the imidazo[1,2-b]pyrazole core via cyclization reactions.
  • Introduction of the cyclobutyl substituent at the 6-position.
  • Methylation of the nitrogen atom at the 1-position.
  • Functionalization at the 7-position with a chloromethyl group.

The key synthetic challenge lies in the regioselective formation of the fused heterocyclic system and selective substitution at the desired positions.

Cyclization Approaches

A common route to the imidazo[1,2-b]pyrazole scaffold involves the cyclization of hydrazones derived from pyrazole precursors and appropriate aldehydes or ketones. Acidic or basic conditions facilitate ring closure to form the fused bicyclic system. The cyclobutyl substituent can be introduced either by using cyclobutyl-containing starting materials or by subsequent alkylation.

Methylation at the 1-Position

Selective N-methylation is typically achieved using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions to avoid over-alkylation or side reactions. The methyl group is introduced on the nitrogen atom of the imidazole ring, which influences the compound’s electronic properties and biological activity.

Introduction of the Chloromethyl Group at the 7-Position

The chloromethyl substituent is commonly installed via chloromethylation reactions, often involving chloromethyl ethers or chloromethyl halides under electrophilic aromatic substitution conditions. This step requires careful control of reaction conditions to avoid polysubstitution or degradation of the heterocyclic core.

Detailed Research Findings and Data

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Cyclization Hydrazone + aldehyde, acid/base catalyst 70-85 Temperature: 60-100°C, solvent: ethanol
N-Methylation Methyl iodide, base (K2CO3), DMF solvent 80-90 Room temperature, inert atmosphere
Chloromethylation Chloromethyl methyl ether, ZnCl2 catalyst 65-75 Low temperature to avoid side reactions
Purification Column chromatography - Silica gel, gradient elution with ethyl acetate/hexane

Analytical Characterization

  • NMR Spectroscopy: Confirms the position of methyl and chloromethyl groups, and integrity of the fused ring.
  • Mass Spectrometry: Molecular ion peak consistent with molecular weight 223.7 g/mol for the methylated compound.
  • Elemental Analysis: Matches calculated values for C, H, N, and Cl content.
  • Chromatography: High-performance liquid chromatography (HPLC) purity >98%.

Summary Table of Preparation Methodology

Preparation Step Key Reagents/Conditions Purpose Typical Yield (%) Challenges
Cyclization Hydrazone + aldehyde, acid/base catalyst Formation of imidazo[1,2-b]pyrazole core 70-85 Regioselectivity, ring closure
N-Methylation Methyl iodide, K2CO3, DMF Methylation at N-1 position 80-90 Avoiding over-alkylation
Chloromethylation Chloromethyl methyl ether, ZnCl2 Introduction of chloromethyl group at C-7 65-75 Controlling substitution level
Purification Silica gel chromatography Isolation of pure compound - Removal of side products

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Core Cyclization1,4-dioxane, reflux, 12 h62–68
ChloromethylationMOMCl, K₂CO₃, DMF, 80°C70–75
Cyclobutyl IntroductionCyclobutylboronic acid, Pd(PPh₃)₄, base55–60

Basic: How is this compound characterized structurally, and what analytical techniques are critical?

Methodological Answer:

  • 1H/13C NMR : Key signals include:
    • Chloromethyl (-CH₂Cl): δ 4.2–4.5 ppm (1H, triplet) and ~45 ppm (13C) .
    • Cyclobutyl protons: δ 2.1–3.0 ppm (multiplet) with distinct coupling patterns .
  • HRMS : Confirms molecular weight (e.g., [M+H]+ calculated for C₁₂H₁₅ClN₃: 236.0953) .
  • X-ray Crystallography : Resolves regiochemistry; dihedral angles between imidazo-pyrazole and cyclobutyl groups (e.g., 16.9° in analogs) confirm steric effects .

Q. Table 2: Typical Spectral Data

Group1H NMR (δ, ppm)13C NMR (δ, ppm)Technique
Imidazo-pyrazole core7.2–8.1 (aromatic)115–145 (aromatic)NMR, HRMS
Chloromethyl4.2–4.5 (t)~45NMR, X-ray

Advanced: How can computational methods optimize reaction pathways for this compound?

Methodological Answer:

  • Reaction Path Screening : Quantum chemical calculations (e.g., DFT) model transition states to predict favorable cyclization pathways, reducing trial-and-error experimentation .
  • Machine Learning : Train models on existing imidazo-pyrazole synthesis data to predict optimal solvents, temperatures, and catalysts. For example, ICReDD’s workflow integrates computational predictions with experimental validation, narrowing conditions to <10 trials .
  • Case Study : A 2024 study reduced reaction optimization time by 60% using hybrid computational-experimental loops for similar heterocycles .

Advanced: How to resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Multi-Technique Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals. For example, HMBC correlations between cyclobutyl protons and the imidazo-pyrazole core confirm substitution patterns .
  • Isotopic Labeling : Introduce deuterium at the chloromethyl group to distinguish overlapping 1H signals.
  • Crystallographic Validation : Resolve regiochemistry disputes (e.g., chloromethyl vs. methyl placement) via single-crystal X-ray diffraction .

Advanced: What strategies improve yield in multi-step syntheses involving sensitive functional groups?

Methodological Answer:

  • Protection-Deprotection : Temporarily protect the chloromethyl group (e.g., as a silyl ether) during cyclobutyl introduction to prevent side reactions .
  • Flow Chemistry : Minimize degradation of heat-sensitive intermediates by controlling residence time and temperature in continuous reactors .
  • Catalytic Optimization : Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Suzuki-Miyaura coupling; ligand choice (e.g., SPhos) significantly impacts cyclobutyl incorporation efficiency .

Basic: What is the reactivity profile of the chloromethyl group in this compound?

Methodological Answer:

  • Nucleophilic Substitution : Reacts with amines (e.g., piperazine) to form tertiary amines, useful for derivatization .
  • Elimination Risks : Base-sensitive; avoid strong bases (e.g., NaOH) to prevent dehydrochlorination. Use mild conditions (e.g., K₂CO₃ in DMF) .
  • Oxidation : Converts to aldehyde (-CHO) under Swern conditions (oxalyl chloride, DMSO) for further functionalization .

Advanced: How to design structure-activity relationship (SAR) studies for biological evaluation?

Methodological Answer:

  • Analog Synthesis : Modify the cyclobutyl group (e.g., replace with cyclopentyl) or chloromethyl (e.g., fluoromethyl) to assess steric/electronic effects .
  • Biological Assays : Use SRB assays (sulforhodamine B) for cytotoxicity screening against cancer cell lines (e.g., HeLa), with adriamycin as a positive control .
  • Data Analysis : Apply multivariate regression to correlate substituent electronegativity (Hammett constants) with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.